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Abstract

Nevanimibe (formerly known as ATR-101 or PD-132301) is a potent and selective inhibitor of
Acyl-CoA: Cholesterol Acyltransferase 1 (ACATL1), also known as Sterol O-Acyltransferase 1
(SOAT1).[1][2] This enzyme plays a pivotal role in cellular cholesterol homeostasis by
catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid
droplets.[3][4] By inhibiting ACAT1, nevanimibe disrupts this process, leading to a decrease in
the intracellular pool of cholesteryl esters. This mechanism of action has significant implications
for steroidogenesis and has been explored in clinical trials for conditions characterized by
adrenal steroid excess, such as congenital adrenal hyperplasia (CAH) and adrenocortical
carcinoma (ACC).[5][6] This technical guide provides an in-depth overview of nevanimibe's
mechanism of action, its role in cholesterol esterification, a summary of key quantitative data
from clinical studies, and detailed experimental protocols relevant to its evaluation.

Introduction to Nevanimibe and Cholesterol
Esterification

Cholesterol is an essential component of cell membranes and a precursor for the synthesis of
steroid hormones and bile acids.[7] However, excess free cholesterol can be toxic to cells. The
esterification of cholesterol by ACAT enzymes is a critical mechanism for storing cholesterol in
a neutral, non-toxic form within lipid droplets.[3] There are two isoforms of ACAT: ACAT1 and
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ACAT2. ACAT1 is ubiquitously expressed in various tissues, including the adrenal glands and
macrophages, while ACAT2 is primarily found in the intestines and liver.[8][9]

Nevanimibe is a selective inhibitor of ACAT1, with significantly less activity against ACAT2.[1]
[10] This selectivity is crucial for its targeted therapeutic effects. In the adrenal cortex, the
synthesis of steroid hormones is dependent on a readily available pool of cholesterol, which is
largely supplied by the hydrolysis of cholesteryl esters stored in lipid droplets. By inhibiting
ACAT1, nevanimibe reduces the formation and storage of these cholesteryl esters, thereby
limiting the substrate available for steroidogenesis.[5][6] At higher concentrations, the inhibition
of ACAT1 can lead to an accumulation of free cholesterol, triggering apoptosis in adrenocortical
cells.[6][11]

Mechanism of Action of Nevanimibe

Nevanimibe's primary mechanism of action is the competitive inhibition of the ACAT1 enzyme.
This inhibition prevents the transfer of a fatty acyl group from acyl-coenzyme A (acyl-CoA) to
the hydroxyl group of cholesterol, the final step in the formation of a cholesteryl ester.[2]

The consequences of ACAT1 inhibition by nevanimibe are twofold:

« Inhibition of Steroidogenesis: In steroidogenic tissues like the adrenal cortex, the decreased
availability of cholesteryl esters curtails the production of all three classes of adrenal
steroids: mineralocorticoids, glucocorticoids, and androgens.[6] This has been the basis for
its investigation in CAH, a condition characterized by excessive androgen production.[6]

¢ Induction of Apoptosis: At higher doses, the build-up of unesterified cholesterol due to ACAT1
blockade can induce endoplasmic reticulum stress and ultimately lead to programmed cell
death (apoptosis).[6] This cytotoxic effect has been explored as a potential treatment for
adrenocortical carcinoma.[5][11]

Figure 1: Mechanism of action of nevanimibe in adrenocortical cells.

Quantitative Data from Preclinical and Clinical
Studies

Nevanimibe has been evaluated in both preclinical models and human clinical trials. The
following tables summarize the key quantitative findings.
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Table 1: In Vitro Efficacy of Nevanimibe

Parameter Value Cell Line/System Reference
ACAT1 EC50 9 nM Human ACAT1 [1]
ACAT2 EC50 368 nM Human ACAT2 [1]

Table 2: Phase 2 Study of Nevanimibe in Congenital
Adrenal Hyperplasia (NCT02804178)

Parameter Details Reference

] Multicenter, single-blind, dose-
Study Design o [1][6]
titration study

10 adults with classic 21-
Patient Population hydroxylase deficiency and [1][6]
poor disease control

) ) 125 mg, 250 mg, 500 mg, 750
Dose Levels (twice daily) [1][6]
mg, 1000 mg

Reduction of 17-
hydroxyprogesterone (17-

Primary Endpoint Y yProg ) ( [1][6]
OHP) to < 2 times the upper

limit of normal (ULN)

- 2 out of 10 subjects met the
primary endpoint. - 5 other

Key Efficacy Results subjects experienced a 27- [1][6]
72% decrease in 17-OHP

during treatment.

Most common were
Adverse Events gastrointestinal (30% of [1][6]

subjects).

A subsequent Phase 2b study in CAH (NCT03669549) was terminated, and investment in
nevanimibe for this indication was discontinued.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/product/b238670?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7331874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7331874/
https://www.benchchem.com/product/b238670?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7331874/
https://pubmed.ncbi.nlm.nih.gov/32589738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7331874/
https://pubmed.ncbi.nlm.nih.gov/32589738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7331874/
https://pubmed.ncbi.nlm.nih.gov/32589738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7331874/
https://pubmed.ncbi.nlm.nih.gov/32589738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7331874/
https://pubmed.ncbi.nlm.nih.gov/32589738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7331874/
https://pubmed.ncbi.nlm.nih.gov/32589738/
https://www.benchchem.com/product/b238670?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b238670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Table 3: Phase 1 Study of Nevanimibe in Adrenocortical

Carcinoma (NCT01898715)

Parameter Details Reference

_ Multicenter, open-label, dose-
Study Design _ [5][11]
escalation study

63 patients with metastatic
] ] adrenocortical carcinoma who
Patient Population ] ) ) [5][11]
had failed prior systemic

chemotherapy

1.6 mg/kg/day to 158.5
Dose Range (5]
mg/kg/day

Primary Outcome Safety and tolerability [5][11]

- No complete or partial
responses were observed. - 13
of 48 (27%) patients who had
Key Efficacy Results imaging at 2 months showed [5]
stable disease. - 4 of these
patients had stable disease for

over 4 months.

Most common were
gastrointestinal disorders

Adverse Events ) ] ) [5]
(76%), including diarrhea

(44%) and vomiting (35%).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of
nevanimibe and its effects on cholesterol esterification.

In Vitro ACAT1 Inhibition Assay (Microsomal Assay)

This protocol describes a common method for determining the inhibitory activity of a compound
against ACAT1 using a microsomal fraction from a cell line or tissue known to express the
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Figure 2: Experimental workflow for an in vitro ACAT1 inhibition assay.

Methodology:

e Preparation of Microsomes:
o Homogenize ACAT1-expressing cells or tissues in an appropriate buffer.
o Perform differential centrifugation to isolate the microsomal fraction.

o Resuspend the microsomal pellet in a suitable buffer and determine the protein
concentration.

e ACAT1 Inhibition Assay:

(¢]

In a reaction tube, combine the microsomal protein, assay buffer, and varying
concentrations of nevanimibe (or vehicle control).

o Pre-incubate the mixture at 37°C.

o Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [1-14C]oleoyl-
CoA.

o Incubate the reaction at 37°C for a defined period.

o

Terminate the reaction by adding a solvent mixture (e.g., chloroform:methanol).

e Quantification of Cholesteryl Esters:

(¢]

Extract the lipids from the reaction mixture.

[¢]

Separate the different lipid species using thin-layer chromatography (TLC).

[¢]

Identify and scrape the band corresponding to cholesteryl esters.

[e]

Quantify the amount of radioactivity in the scraped band using liquid scintillation counting.

e Data Analysis:
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o Calculate the percentage of ACAT1 inhibition for each concentration of nevanimibe
compared to the vehicle control.

o Determine the EC50 value by plotting the percentage of inhibition against the logarithm of
the nevanimibe concentration.

Measurement of Cholesteryl Esters in Cultured Cells

This protocol outlines a method to quantify the levels of free cholesterol and cholesteryl esters
in cultured cells following treatment with a compound like nevanimibe.

Methodology:
e Cell Culture and Treatment:
o Plate cells in a suitable culture dish and allow them to adhere.

o Treat the cells with various concentrations of nevanimibe or vehicle control for the desired
duration.

 Lipid Extraction:
o Wash the cells with phosphate-buffered saline (PBS).

o Lyse the cells and extract the total lipids using a solvent system such as
chloroform:methanol.

e Quantification:

o For Total Cholesterol: Evaporate the solvent and resuspend the lipid extract in an assay
buffer. Use a commercial cholesterol quantification kit that includes cholesterol esterase to
measure the total cholesterol content (free cholesterol + cholesterol from hydrolyzed
cholesteryl esters).

o For Free Cholesterol: Follow the same procedure as for total cholesterol but use a
reaction mixture from the kit that does not contain cholesterol esterase.
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o Calculation of Cholesteryl Esters: Subtract the amount of free cholesterol from the total
cholesterol to determine the amount of cholesterol present as cholesteryl esters.

Alternative advanced methods for quantification include Gas Chromatography-Mass
Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for more
detailed analysis of different cholesteryl ester species.

Quantification of 17-Hydroxyprogesterone (17-OHP) and
Androstenedione in Human Plasma

This protocol describes the quantification of key steroid hormones in plasma samples from
clinical trials using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is
the gold standard for steroid hormone measurement.
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Figure 3: Workflow for the quantification of steroid hormones by LC-MS/MS.

Methodology:
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e Sample Preparation:

o

Thaw plasma samples.

[¢]

To a known volume of plasma, add an internal standard solution containing stable isotope-
labeled versions of the analytes (e.g., d8-17-OHP, d7-androstenedione).

[¢]

Precipitate the plasma proteins by adding a solvent like methanol or acetonitrile.

[¢]

Centrifuge the samples to pellet the precipitated proteins.

[e]

Transfer the supernatant containing the steroids to a clean tube.

e LC-MS/MS Analysis:

[¢]

Inject the supernatant into a liquid chromatography system.

[¢]

Separate the different steroid hormones based on their retention times on the LC column.

[e]

The eluent from the LC column is introduced into a tandem mass spectrometer.

(¢]

The mass spectrometer is set to detect the specific mass-to-charge ratios of the parent
and fragment ions for each steroid and its corresponding internal standard.

e Data Analysis:

o Quantify the amount of each steroid by comparing the peak area of the endogenous
steroid to that of its known-concentration internal standard.

o Calculate the final concentration of each steroid in the original plasma sample.

Conclusion

Nevanimibe is a selective ACAT1 inhibitor that effectively reduces cholesterol esterification.
This mechanism has direct implications for adrenal steroidogenesis and cell survival, making it
a molecule of interest for adrenal-related disorders. While clinical trials in adrenocortical
carcinoma and congenital adrenal hyperplasia have shown some biological activity, the overall
clinical efficacy has been limited, leading to the discontinuation of its development for CAH.
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Nevertheless, the study of nevanimibe has provided valuable insights into the role of ACAT1 in
adrenal physiology and pathology. The experimental protocols detailed in this guide provide a
framework for the continued investigation of ACAT1 inhibitors and their potential therapeutic
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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